molecular formula C13H9NO3 B8753721 3-Phenylbenzo[d]isoxazole-5,6-diol CAS No. 105679-42-3

3-Phenylbenzo[d]isoxazole-5,6-diol

Cat. No.: B8753721
CAS No.: 105679-42-3
M. Wt: 227.21 g/mol
InChI Key: XKEPSWAHMXNBNY-UHFFFAOYSA-N
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Description

3-Phenylbenzo[d]isoxazole-5,6-diol is a heterocyclic compound with significant interest in various scientific fields. It is characterized by a benzisoxazole ring substituted with hydroxyl groups at positions 5 and 6, and a phenyl group at position 3. This compound is known for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylbenzo[d]isoxazole-5,6-diol typically involves the cyclization of appropriate precursors. One common method includes the use of 2-hydroxyphenyl ketoximes, which undergo cyclization in the presence of dehydrating agents such as thionyl chloride or methanesulfonyl chloride . The reaction conditions often involve the use of organic bases like pyridine or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Phenylbenzo[d]isoxazole-5,6-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzisoxazole derivatives.

Scientific Research Applications

3-Phenylbenzo[d]isoxazole-5,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylbenzo[d]isoxazole-5,6-diol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase, which are involved in bacterial metabolic pathways . This inhibition disrupts essential processes in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylbenzo[d]isoxazole-5,6-diol is unique due to the presence of both hydroxyl groups and a phenyl group, which contribute to its distinct chemical reactivity and potential biological activities. Its ability to inhibit specific bacterial enzymes makes it a promising candidate for the development of new antibacterial agents .

Properties

CAS No.

105679-42-3

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

3-phenyl-1,2-benzoxazole-5,6-diol

InChI

InChI=1S/C13H9NO3/c15-10-6-9-12(7-11(10)16)17-14-13(9)8-4-2-1-3-5-8/h1-7,15-16H

InChI Key

XKEPSWAHMXNBNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=CC(=C(C=C32)O)O

Origin of Product

United States

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